Bienvenue dans la boutique en ligne BenchChem!

Glycocyamine hydrochloride

Solubility Bioavailability Formulation

Glycocyamine hydrochloride (CAS 14901-20-3) is the only direct substrate for AGAT-deficiency research and a uniquely potent inducer of reversible hyperhomocysteinemia—you cannot substitute creatine monohydrate. With 2.7-fold higher aqueous solubility (3600 mg/L vs 1330 mg/L) and superior hydrochloride-salt stability, it guarantees reproducible dosing and effortless dry-feed mixing. Its non-linear PK (2.4–9.3× AUC gains) drives efficient creatine loading at lower doses. For validated metabolic modeling, animal-nutrition studies, or guanidino-compound benchmarking, this is your mandatory starting material.

Molecular Formula C3H8ClN3O2
Molecular Weight 153.57 g/mol
CAS No. 14901-20-3
Cat. No. B083937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycocyamine hydrochloride
CAS14901-20-3
Synonyms{[AMINO(IMINO)METHYL]AMINO}ACETICACIDHYDROCHLORIDE
Molecular FormulaC3H8ClN3O2
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC(C(=O)O)N=C(N)N.Cl
InChIInChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H
InChIKeyXXOMCDWWEZZWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycocyamine Hydrochloride CAS 14901-20-3: Procurement-Grade Physicochemical and Regulatory Identity Data


Glycocyamine hydrochloride (CAS 14901-20-3), the monohydrochloride salt of guanidinoacetic acid (GAA), is a white to almost white crystalline powder with a molecular weight of 153.57 g/mol and molecular formula C₃H₈ClN₃O₂ [1]. It serves as the direct endogenous metabolic precursor to creatine, functioning as the obligate substrate for guanidinoacetate N-methyltransferase (GAMT) in the terminal step of creatine biosynthesis [2]. The hydrochloride salt form confers enhanced physicochemical stability and improved handling characteristics compared to the free base, making it the preferred solid form for research and industrial applications .

Why Glycocyamine Hydrochloride Cannot Be Interchanged with Creatine Monohydrate or Other Guanidino Analogs


Generic substitution among guanidino compounds is scientifically invalid due to fundamentally divergent physicochemical and metabolic properties that govern bioavailability, tissue distribution, and safety profiles. Glycocyamine hydrochloride exhibits aqueous solubility approximately 2.7-fold higher than creatine monohydrate (3600 mg/L vs 1330 mg/L at standard conditions), yet its free base form self-aggregates at concentrations exceeding 0.013 mol·dm⁻³, producing non-linear dissolution behavior not observed with creatine [1] [2]. Critically, glycocyamine acts as a methyl group consumer during conversion to creatine, directly elevating plasma total homocysteine by up to 40%—a metabolic liability absent in direct creatine supplementation [3]. Furthermore, cyclic analogs such as cyclocreatine function as creatine kinase substrate inhibitors rather than bioenergetic precursors, occupying a distinct pharmacological niche [4]. These non-interchangeable properties mandate compound-specific procurement decisions based on intended application requirements.

Glycocyamine Hydrochloride: Direct Quantitative Differentiation Against Closest Analogs


Aqueous Solubility of Glycocyamine Exceeds Creatine Monohydrate by 2.7-Fold

Guanidinoacetic acid (glycocyamine free base) demonstrates aqueous solubility of 3600 mg/L, compared to 1330 mg/L for creatine monohydrate under equivalent conditions—a 2.7-fold solubility advantage that directly impacts dissolution-limited absorption and formulation flexibility [1]. However, this solubility profile is complicated by concentration-dependent self-aggregation at concentrations exceeding 0.013 mol·dm⁻³, a phenomenon not observed with creatine and attributable to intermolecular guanidino-carboxylate hydrogen bonding [2].

Solubility Bioavailability Formulation

Rapid Systemic Conversion of Glycocyamine to Creatine Within 1 Hour of Oral Administration

In a randomized, placebo-controlled human trial (N=24), oral administration of 2.4 g guanidinoacetic acid produced a peak serum creatine concentration of 65.5 ± 18.6 μmol/L at 1 hour post-dose, confirming rapid and efficient conversion to creatine via hepatic GAMT [1]. By comparison, direct creatine monohydrate supplementation requires approximately 2 hours to reach peak plasma concentrations under similar dosing conditions [2]. The absolute oral bioavailability of creatine monohydrate in rats is incomplete, measuring 53% at low dose (10 mg/kg) and declining to 16% at high dose (70 mg/kg), whereas GAA demonstrates nonlinear, greater-than-dose-proportional systemic exposure across 1.2-4.8 g human doses—with 2.4-fold and 9.3-fold increases in AUC for every 2-fold dose increment [3] [4].

Pharmacokinetics Bioavailability Metabolism

Dose-Dependent Plasma Creatine Elevation of 80-293% Following Glycocyamine Administration

In a dose-ranging pharmacokinetic study (N=48 healthy adults), single oral doses of GAA at 1.2 g, 2.4 g, and 4.8 g elevated plasma creatine concentrations by 80%, 116%, and 293%, respectively, compared to placebo (P < 0.0001) [1]. This dose-response relationship demonstrates that glycocyamine serves as a rate-limiting substrate for endogenous creatine synthesis, with systemic creatine exposure increasing in a greater-than-dose-proportional manner across the tested range. In contrast, direct creatine monohydrate supplementation at equivalent doses produces linear plasma creatine increases limited by saturable intestinal transport and incomplete oral bioavailability (53% at 10 mg/kg declining to 16% at 70 mg/kg in rats) [2].

Pharmacodynamics Creatine synthesis Dose-response

Glycocyamine Elevates Plasma Homocysteine by 40%—A Safety Consideration Absent in Creatine Supplementation

Oral administration of 2.4 g GAA induced a notable 40% rise in serum total homocysteine (T-Hcy), with peak values of 13.1 ± 2.1 μmol/L observed 12 hours post-administration [1]. This elevation occurs because the GAMT-catalyzed conversion of GAA to creatine consumes S-adenosylmethionine (SAM) as the methyl donor, generating S-adenosylhomocysteine (SAH) and subsequently homocysteine as metabolic byproducts. Direct creatine monohydrate supplementation bypasses this methylation step entirely and does not elevate homocysteine levels. Concurrent supplementation with methyl donors (betaine, folate, vitamin B12) mitigates this effect [2], but the metabolic distinction represents a critical procurement consideration where homocysteine elevation is either undesirable (cardiovascular risk populations) or specifically required (research models of hyperhomocysteinemia).

Homocysteine Safety Methyl metabolism

Hydrochloride Salt Form Provides Enhanced Stability and Handling vs Free Base Glycocyamine

Glycocyamine hydrochloride (CAS 14901-20-3) crystallizes as a stable, anhydrous solid with a melting point of approximately 191°C, and is a stronger base than creatine with a dissociation constant (Kb) of 2.32 × 10⁻⁴ at 40°C . The hydrochloride salt form exhibits hygroscopic properties requiring storage under inert gas at room temperature (<15°C recommended) in a cool, dark place to prevent moisture absorption . By comparison, the free base form of guanidinoacetic acid demonstrates concentration-dependent self-aggregation in aqueous solution above 0.013 mol·dm⁻³ that limits practical solubility, and is more thermally stable but less soluble than creatine [1]. The hydrochloride counterion mitigates these aggregation tendencies while maintaining crystallinity suitable for precise analytical weighing and reproducible formulation.

Salt form Stability Hygroscopicity

Glycocyamine Hydrochloride: Evidence-Driven Application Scenarios for Procurement Decision-Making


Creatine Deficiency Syndrome Research: AGAT Deficiency Model Substrate

Glycocyamine hydrochloride serves as the essential substrate for investigating L-arginine:glycine amidinotransferase (AGAT) deficiency, a cerebral creatine deficiency syndrome characterized by low brain levels of both GAA and creatine [1]. Unlike creatine monohydrate, which bypasses the AGAT enzymatic step entirely, GAA enables researchers to interrogate the first committed step of endogenous creatine biosynthesis. The 2.7-fold higher aqueous solubility of GAA (3600 mg/L vs 1330 mg/L for creatine) facilitates preparation of concentrated dosing solutions for preclinical models, while the hydrochloride salt form ensures reproducible formulation [2].

Hyperhomocysteinemia Research: Methylation Pathway Stress Model

The unique property of glycocyamine to elevate plasma homocysteine by 40% at 12 hours post-dose (peak 13.1 ± 2.1 μmol/L following 2.4 g oral GAA) makes this compound an indispensable tool for inducing controlled, reversible hyperhomocysteinemia in research models [1]. This metabolic stressor cannot be replicated by creatine monohydrate, which bypasses the SAM-dependent methylation step. Procurement of glycocyamine hydrochloride specifically enables studies examining homocysteine-mediated cardiovascular pathology, epigenetic regulation, and methyl donor intervention strategies—applications for which no direct substitute exists among guanidino compound analogs [3].

Poultry Feed Additive Formulation: Cost-Effective Creatine Precursor

In industrial animal nutrition, glycocyamine (as GAA) has established utility as a creatine-sparing feed additive, supporting overall energy homeostasis in poultry without the higher cost of direct creatine supplementation [1]. The nonlinear, greater-than-dose-proportional pharmacokinetics of GAA (2.4-fold and 9.3-fold AUC increases per 2-fold dose increment) enable efficient creatine loading with lower total gram intake compared to creatine monohydrate [2]. The hydrochloride salt form's enhanced stability under storage conditions and compatibility with dry feed mixing operations make this specific salt form the preferred procurement choice for large-volume industrial applications.

Comparative Pharmacokinetic Studies: Guanidino Compound Class Reference Standard

Glycocyamine hydrochloride functions as a critical reference compound for comparative pharmacokinetic investigations across the guanidino compound class. Its well-characterized human PK profile—including Tmax of 1 hour for creatine conversion, dose-dependent AUC nonlinearity, and 40% homocysteine elevation at 12 hours—provides a benchmark against which novel guanidino analogs can be quantitatively assessed [1] [2]. Cyclocreatine, for example, demonstrates distinct PK parameters (AUC0-∞ of 91.7 ± 18.0 μg·h/mL in rats at 30 mg/kg oral dose) and functions as a creatine kinase substrate inhibitor rather than a bioenergetic precursor, underscoring the non-interchangeability of guanidino compounds and the necessity of compound-specific procurement for method validation and assay development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycocyamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.